REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:20]=[CH:19][C:18]2OC3C(=CC=CC=3)NC=2C=1.[NH2:21][CH2:22]CC1CCCN1C.[Cl-].[Al+3].[Cl-].[Cl-].CO>ClCCl>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]1[CH2:20][CH2:19][CH2:18][N:21]1[CH3:22] |f:2.3.4.5|
|
Name
|
2-Pyridinyl phenoxazine
|
Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C1=CC=2NC3=CC=CC=C3OC2C=C1
|
Name
|
|
Quantity
|
17 μL
|
Type
|
reactant
|
Smiles
|
NCCC1N(CCC1)C
|
Name
|
|
Quantity
|
21 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was then evaporated to a residue which
|
Type
|
WASH
|
Details
|
was washed with saturated aqueous sodium potassium tartaric acid
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with 3×10 ml dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The compound was then isolated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1N(CCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.5 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |